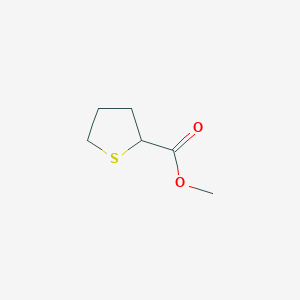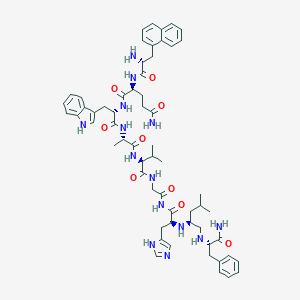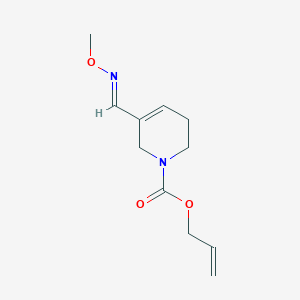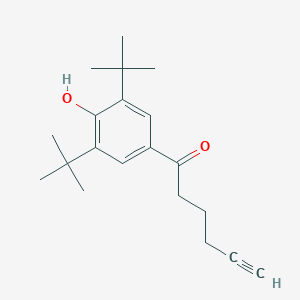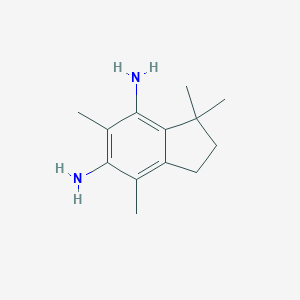
1,1,4,6-Tetramethyl-5,7-diaminoindan
概要
説明
1,1,4,6-Tetramethyl-5,7-diaminoindan, also known as TAIDA, is a novel psychoactive substance that has gained attention in recent years for its potential therapeutic applications in the treatment of various mental health disorders. TAIDA belongs to the family of indanes, which are bicyclic organic compounds that possess a unique chemical structure.
作用機序
The exact mechanism of action of 1,1,4,6-Tetramethyl-5,7-diaminoindan is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. These effects may contribute to its potential therapeutic applications in the treatment of depression and other mental health disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its potential antidepressant and neurotrophic effects, it has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the activity of several enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
One of the advantages of 1,1,4,6-Tetramethyl-5,7-diaminoindan is that it is relatively easy to synthesize, which makes it a useful tool for scientific research. However, one of the limitations of this compound is that it is a novel psychoactive substance, which means that its long-term effects on human health are not fully understood. Therefore, caution should be exercised when conducting experiments with this compound.
将来の方向性
There are several future directions for research on 1,1,4,6-Tetramethyl-5,7-diaminoindan. One area of research could focus on its potential therapeutic applications in the treatment of depression and other mental health disorders. Another area of research could focus on its potential neurotrophic effects and its ability to promote the growth and survival of neurons. Additionally, further research could be conducted to explore the long-term effects of this compound on human health and its potential for abuse.
科学的研究の応用
1,1,4,6-Tetramethyl-5,7-diaminoindan has been the subject of several scientific studies that have explored its potential therapeutic applications. One study investigated the effects of this compound on the behavior of rats in a forced swim test, which is commonly used to assess depression-like behavior. The results of this study showed that this compound significantly reduced immobility time in rats, suggesting that it may have antidepressant properties. Another study investigated the effects of this compound on the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. The results of this study showed that this compound significantly increased the expression of BDNF in rat hippocampal neurons, suggesting that it may have neurotrophic effects.
特性
CAS番号 |
122368-11-0 |
|---|---|
分子式 |
C13H20N2 |
分子量 |
204.31 g/mol |
IUPAC名 |
3,3,5,7-tetramethyl-1,2-dihydroindene-4,6-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-9-5-6-13(3,4)10(9)12(15)8(2)11(7)14/h5-6,14-15H2,1-4H3 |
InChIキー |
DJVHKFDSSGNFNK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |
正規SMILES |
CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)


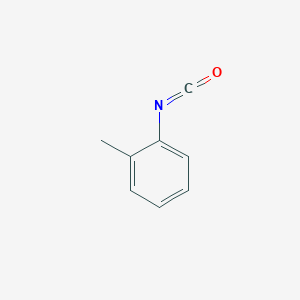


![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)

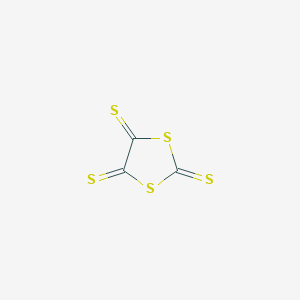
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
